molecular formula C8H7N3O3 B14755052 1-(Furan-2-ylmethylideneamino)imidazolidine-2,4-dione CAS No. 777-34-4

1-(Furan-2-ylmethylideneamino)imidazolidine-2,4-dione

Cat. No.: B14755052
CAS No.: 777-34-4
M. Wt: 193.16 g/mol
InChI Key: NCGVWKPKKHWQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-ylmethylideneamino)imidazolidine-2,4-dione is a heterocyclic compound that features both furan and imidazolidine-2,4-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethylideneamino)imidazolidine-2,4-dione typically involves the condensation of furan-2-carbaldehyde with imidazolidine-2,4-dione. One common method is the Knoevenagel condensation, which involves the reaction of furan-2-carbaldehyde with imidazolidine-2,4-dione in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethylideneamino)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazolidine-2,4-dione moiety can be reduced to form imidazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethylideneamino)imidazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its anticonvulsant activity may be related to its ability to bind to voltage-gated sodium channels, thereby modulating neuronal excitability . Additionally, its antibacterial activity may involve interactions with bacterial cell wall synthesis enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-2-ylmethylideneamino)imidazolidine-2,4-dione is unique due to the combination of the furan and imidazolidine-2,4-dione moieties in a single molecule

Properties

IUPAC Name

1-(furan-2-ylmethylideneamino)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-7-5-11(8(13)10-7)9-4-6-2-1-3-14-6/h1-4H,5H2,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGVWKPKKHWQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60998914
Record name 1-{[(Furan-2-yl)methylidene]amino}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-34-4
Record name 1-[(2-Furanylmethylene)amino]-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=777-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[(Furan-2-yl)methylidene]amino}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.